Tasidotin - 192658-64-3

Tasidotin

Catalog Number: EVT-1182017
CAS Number: 192658-64-3
Molecular Formula: C32H58N6O5
Molecular Weight: 606.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tasidotin is a third generation, synthetic, water-soluble, pentapeptide analog of the marine depsipeptide dolastatin 15, with potential antimitotic and antineoplastic activities. Tasidotin and its metabolite, tasidotin C-carboxylate, suppress the dynamic instability behavior of the microtubules through a reduction of the shortening rate (disassembly); reduction of the switching frequency from growth to shortening; and by reducing microtubules growth time. This may eventually result in a reduction of cell growth.
Source and Classification

Tasidotin is synthesized from dolastatin 15, which itself is a natural product known for its potent antitumor properties. The modification involves replacing the carboxyl-terminal ester group of dolastatin 15 with a carboxy-terminal tert-butyl amide, enhancing its stability and efficacy as an anticancer agent. It belongs to the class of antimitotic drugs that affect microtubule dynamics in cells .

Synthesis Analysis

The synthesis of tasidotin involves several key steps that focus on modifying dolastatin 15 to enhance its pharmacological properties. The synthesis typically includes:

  1. Starting Material: Dolastatin 15 serves as the primary precursor.
  2. Chemical Modifications: The carboxyl-terminal ester group of dolastatin 15 is replaced with a tert-butyl amide group. This modification is crucial for improving the compound's stability and bioavailability.
  3. Purification: The product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials or byproducts.

Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yield and purity during synthesis .

Chemical Reactions Analysis

Tasidotin undergoes several significant chemical reactions within biological systems:

  1. Intracellular Hydrolysis: Upon entering cells, tasidotin is hydrolyzed to form active metabolites such as N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5). This process plays a crucial role in its cytotoxic activity.
  2. Metabolism: The metabolism of tasidotin involves enzymatic conversion primarily by prolyl oligopeptidase, which converts it into various metabolites (e.g., M1), impacting its efficacy and safety profile .
  3. Tubulin Binding: Tasidotin binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for mitosis.

The kinetics of these reactions can be quantified using methods like HPLC to monitor metabolite formation over time .

Mechanism of Action

The mechanism by which tasidotin exerts its anticancer effects is primarily through the inhibition of microtubule polymerization:

  • Microtubule Dynamics: Tasidotin binds to specific sites on tubulin, preventing the assembly of microtubules necessary for mitotic spindle formation during cell division.
  • Cell Cycle Arrest: By disrupting microtubule dynamics, tasidotin induces cell cycle arrest at the metaphase stage, leading to apoptosis in cancer cells.
  • Cytotoxicity: Studies indicate that tasidotin's active metabolite P5 has a higher potency in inhibiting tubulin polymerization compared to tasidotin itself .

This mechanism highlights the importance of microtubules in cancer cell proliferation and how targeting them can lead to effective therapeutic strategies.

Physical and Chemical Properties Analysis

Tasidotin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The tert-butyl amide modification enhances its stability compared to its parent compound dolastatin 15.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are crucial for formulating tasidotin into effective drug delivery systems .

Applications

Tasidotin's primary application lies in oncology as an antitumor agent:

Introduction to Tasidotin: Origins and Structural Significance

Marine-Derived Origins of Dolastatin-15 and Its Analogues

Tasidotin’s lineage originates from the marine environment, specifically the sea hare Dolabella auricularia, a mollusk inhabiting the Indian and Pacific Oceans. Initial research in the 1980s identified dolastatin-15 within this organism’s extracts as a potent cytotoxic agent. However, subsequent studies revealed that the true biosynthetic source was not the sea hare itself but cyanobacterial symbionts, notably Symploca species VP642. These marine cyanobacteria produce dolastatin-15 as a secondary metabolite, a strategy likely evolved for chemical defense against predators [2] [8]. Dolastatin-15 belongs to the depsipeptide structural class, characterized by peptide bonds interspersed with ester linkages. Its initial isolation presented significant challenges due to the minute quantities available from natural sources—milligrams required processing thousands of organisms. This scarcity spurred efforts toward total synthesis, first achieved by the Pettit group, enabling sufficient supply for biological evaluation [3]. Dolastatin-15 demonstrated remarkable in vitro cytotoxicity (IC₅₀ values in the nanomolar range against various cancer cell lines), primarily through inhibition of tubulin polymerization, disrupting microtubule dynamics during mitosis [3] [7].

Table 1: Key Features of Dolastatin-15

PropertyDetail
Natural SourceCyanobacterial symbionts (Symploca sp.) of Dolabella auricularia
Chemical ClassLinear depsipeptide
Primary MechanismTubulin polymerization inhibition; suppression of microtubule dynamics
Cytotoxic PotencyIC₅₀: Low nanomolar range (e.g., 1-10 nM in selected carcinoma cell lines)
Initial LimitationSupply scarcity; structural complexity hindering large-scale isolation

Structural Evolution: From Dolastatin-15 to Third-Generation Synthetic Analogues

The clinical development of dolastatin-15 faced hurdles due to metabolic instability, suboptimal pharmacokinetics, and dose-limiting toxicities observed in early-phase trials. These challenges catalyzed medicinal chemistry efforts to develop synthetic analogues with enhanced properties. The structural evolution progressed through distinct generations:

  • First-generation analogues (e.g., Cemadotin/LU103793): These replaced the labile ester bond in dolastatin-15 with a more stable amide linkage. While exhibiting potent tubulin inhibition, Cemadotin’s clinical development was hampered by vascular toxicity (notably hypertension) and limited efficacy in phase II trials against solid tumors [4] [5].
  • Second-generation candidates: Focused on further optimizing solubility and metabolic stability. Compounds like Synthadotin (ILX-651, later named Tasidotin) emerged from systematic structure-activity relationship (SAR) studies. Key modifications included altering the C-terminus and incorporating solubilizing groups, culminating in the designation of Tasidotin as a third-generation analogue due to its distinct pharmacological advantages [4] [6].

Tasidotin (chemical name: N,N-Dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride) represents the culmination of this iterative optimization. It was engineered specifically to address the shortcomings of its predecessors: improving water solubility for easier formulation, enhancing metabolic stability to prolong half-life, and maintaining or improving cytotoxic potency while aiming for a better therapeutic index [4] [5].

Key Chemical Modifications in Tasidotin’s Depsipeptide Architecture

Tasidotin’s structure embodies specific, rationally designed modifications to the original dolastatin-15 scaffold, each targeting a limitation of the parent compound or earlier analogues:

  • Carboxy-Terminal tert-Butyl Amide Replacement: The most critical modification involves replacing the C-terminal ester group of dolastatin-15 (and the benzylamide in Cemadotin) with a tert-butyl amide moiety (-NH-tBu). This change significantly enhances metabolic stability by resisting hydrolysis by esterases and peptidases. The bulky tert-butyl group also influences conformational rigidity and lipophilicity, impacting membrane permeability and target interactions [3] [6].
  • Amino Acid Sequence Retention: Tasidotin preserves the core pentapeptide sequence N,N-Dimethylvaline-Valine-N-Methylvaline-Proline-Proline (P5 unit: Me₂Val-Val-MeVal-Pro-Pro). This sequence is crucial for the biological activity of dolastatin-15 analogues, directly mediating interaction with tubulin. Computational studies (Chemical Reactivity Theory - CRT) confirm that despite terminal modifications, the electronic properties (e.g., HOMO-LUMO gap ~5.63 eV) and reactivity descriptors (electrophilicity ~1.07) of the core pharmacophore remain favorable for biological activity [3] [6].
  • Enhanced Hydrophilicity and Solubility: The tert-butyl amide modification, combined with the hydrochloride salt form of Tasidotin, confers improved water solubility compared to dolastatin-15 and some earlier analogues. This property is vital for pharmaceutical development, facilitating intravenous formulation and administration [4] [5].
  • Pro-drug Activation Mechanism: Tasidotin functions as a pro-drug. Intracellular cleavage by the enzyme prolyl oligopeptidase (POP) removes the tert-butyl amide group, releasing the active pentapeptide metabolite (Me₂Val-Val-MeVal-Pro-Pro-OH, designated P5). P5 is a significantly more potent inhibitor of tubulin polymerization (IC₅₀ ~1-2 µM) than Tasidotin itself, although it exhibits lower cellular permeability. This activation mechanism confines the most potent cytotoxic activity within target cells [3].

Table 2: Structural Comparison of Dolastatin-15 and Key Analogues

FeatureDolastatin-15Cemadotin (1st Gen)Tasidotin (3rd Gen/Synthadotin)
C-TerminusEster-linked complex acyl groupBenzylamide (-NHCH₂C₆H₅)tert-Butylamide (-NH-tBu)
Core PeptideVal-Dil-Dap-Pro-Doe*Val-Dil-Dap-Pro-Phe-NHCH₂C₆H₅Me₂Val-Val-MeVal-Pro-Pro-NH-tBu
Key ModificationNatural structureEster → BenzylamideEster → tert-Butylamide; Optimized sequence
SolubilityLowModerateHigher (Hydrochloride salt)
Metabolic StabilityLow (Ester hydrolysis)Moderate (Amide more stable)High (Resistant tert-butyl amide)
ActivationDirect? (Less defined)Likely hydrolysis to P5-likeProlyl oligopeptidase → P5
Dil: Dolaisoleucine; Dap: Dolaproine; Doe: Dolaphenine (Complex natural subunits)

The strategic integration of the tert-butyl amide group and preservation of the bioactive pentapeptide core establishes Tasidotin as a chemically refined, third-generation dolastatin-15 analogue. Its design leverages a pro-drug strategy for intracellular activation, optimizing delivery and maximizing target engagement within cancer cells while mitigating systemic instability issues inherent to the natural product [3] [4] [6]. These structural innovations underpinned its progression into advanced clinical testing for anticancer activity.

Properties

CAS Number

192658-64-3

Product Name

Tasidotin

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H58N6O5

Molecular Weight

606.8 g/mol

InChI

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

QMCOCIWNMHBIIA-LROMGURASA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

Synonyms

BSF 223651
BSF-223651
BSF223651
ILX 651
ILX-651
ILX651
LU 223651
LU-223651
LU223651
syn-D cpd
synthadotin
tasidotin
tasidotin hydrochloride

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.